molecular formula C16H13Cl2NO3 B5586932 N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide

N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide

Cat. No. B5586932
M. Wt: 338.2 g/mol
InChI Key: OQKUWVMADSOKLI-UHFFFAOYSA-N
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Description

The synthesis and characterization of acetamide derivatives, including those with chlorophenyl groups, have been extensively studied due to their potential applications in various fields, including medicinal chemistry. These compounds often exhibit interesting physical and chemical properties because of their structural features.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves reactions between chlorophenols and dichloroacetamide or similar precursors in organic solvents. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate, optimizing conditions to achieve a 75% yield. This process highlights the reactivity of chlorophenol groups and the importance of reaction conditions in synthesizing acetamide derivatives (Tao Jian-wei, 2009).

Molecular Structure Analysis

Acetamide derivatives often crystallize in specific crystal systems, with intermolecular and intramolecular hydrogen bonds playing a crucial role in their structure. For instance, studies on similar compounds have shown that they crystallize in the orthorhombic crystal system, with space groups and unit cell parameters indicating a well-defined crystalline structure. These structures are solved using direct methods and refined to highlight the hydrogen bonding patterns within the crystal (G. Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, underlining their reactivity and application potential. The molecular electrostatic potential, atomic charges, and charge delocalization studied through quantum chemical calculations provide insights into the molecule's reactivity towards electrophilic and nucleophilic attacks. These analyses help predict sites for further chemical modifications and understand the compound's behavior in biological systems (N. Choudhary et al., 2014).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-8-12(17)5-6-14(15)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKUWVMADSOKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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